Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
- 3,5-Dimethylpyrazole
- Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives
Uniqueness
Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
CAS No. |
37387-73-8 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(7(11)13-2)6(10-9-4)8(12)14-3/h1-3H3,(H,9,10) |
InChI Key |
LCJRTFMRGXYRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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